molecular formula C17H21N5O2 B2980512 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide CAS No. 1006861-01-3

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide

Cat. No.: B2980512
CAS No.: 1006861-01-3
M. Wt: 327.388
InChI Key: ZKKYUWLGUVVOQY-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclopenta[d]pyrimidin-4-one core fused with a pyrimidine ring and a cyclopentane moiety. Key structural elements include:

  • A 4-oxo group on the pyrimidine ring, increasing polarity and enabling keto-enol tautomerism.

While direct experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrimidine- and pyrazole-containing derivatives) suggest moderate solubility in polar aprotic solvents like DMSO or dioxane .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-8-18-15(23)10-21-16(24)13-6-5-7-14(13)19-17(21)22-12(3)9-11(2)20-22/h4,9H,1,5-8,10H2,2-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKYUWLGUVVOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with appropriate cyclopentapyrimidine derivatives. The reaction conditions often include heating in solvents like dimethylformamide or ethanol, followed by purification through crystallization. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown moderate to good activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} . This suggests that our compound may also possess antimicrobial properties due to structural similarities.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For example, compounds related to the pyrido[2,3-d]pyrimidine series have been evaluated against several cancer cell lines including NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) using MTT assays. The results indicated that many derivatives exhibited potent cytotoxicity with IC5050 values often below 10 μmol L1^{-1} . Specifically, compounds containing electron-withdrawing groups showed enhanced activity against tumor cells, suggesting a structure-activity relationship that could be relevant for our compound.

CompoundCell LineIC5050 (μmol L1^{-1})
5aNCI-H4603.61
5dHepG23.04
7aHCT1164.20

Antioxidant Activity

Antioxidant assays have shown that certain pyrimidine derivatives can effectively inhibit lipid peroxidation. For example, compounds tested demonstrated inhibition rates exceeding that of Trolox, a standard antioxidant . This activity is particularly relevant for protecting cells from oxidative stress-related damage.

The mechanisms underlying the biological activities of pyrimidine derivatives often involve the inhibition of key enzymes or pathways relevant to microbial growth or tumor progression. For instance:

  • Antimicrobial Mechanism : The presence of specific functional groups may enhance binding affinity to bacterial enzymes or disrupt cell wall synthesis.
  • Anticancer Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell cycle progression.

Case Studies

In a comparative study involving various pyrimidine derivatives, it was found that those with thiazole and thiophene moieties exhibited superior antimicrobial and anticancer activities compared to simpler structures . This highlights the importance of molecular complexity in enhancing biological efficacy.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on core scaffolds , substituents , and physicochemical properties .

Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Cyclopenta[d]pyrimidin-4-one 3,5-Dimethylpyrazole, N-prop-2-enylacetamide Amide, pyrazole, ketone
11a () Pyran 5-Amino-3-hydroxy-pyrazole, phenyl, dicarbonitrile Nitrile, hydroxyl, amine
1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, diethyl ester Nitro, nitrile, ester
2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl, diethyl ester Ester, nitro
m, n, o () Tetrahydropyrimidine 2,6-Dimethylphenoxyacetamide, phenyl, methyl Amide, hydroxyl

Key Observations :

Core Scaffolds: The target’s cyclopenta[d]pyrimidin-4-one core is distinct from the pyran (11a) and imidazo[1,2-a]pyridine (1l, 2d) systems. Its fused bicyclic structure may confer enhanced rigidity and altered π-stacking behavior compared to monocyclic analogs . Compounds in feature tetrahydropyrimidine backbones with complex amide side chains but lack the pyrazole moiety seen in the target .

Substituent Effects: The N-prop-2-enylacetamide group in the target contrasts with the ester and nitrile groups in 1l and 2d. Acetamide’s hydrogen-bonding capacity may improve aqueous solubility relative to esters . The 3,5-dimethylpyrazole substituent is structurally analogous to the pyrazole in 11a but lacks hydroxyl/amino groups, reducing polarity .

Analysis :

  • Melting Points : The higher melting point of 1l (243–245°C vs. 215–217°C for 2d) may stem from stronger intermolecular interactions (e.g., nitrile vs. ester dipoles) .
  • Synthesis : Like 1l and 2d, the target compound may be synthesized via reflux in dioxane with base catalysis, though its allyl group could necessitate milder conditions to prevent polymerization .
Lumping Strategy and Reactivity ()

Compounds with similar functional groups (e.g., pyrazole, amide) are often “lumped” into surrogate categories for reactivity modeling. However, the target’s cyclopenta[d]pyrimidinone core distinguishes it from imidazo[1,2-a]pyridines (1l, 2d), likely leading to divergent reaction pathways (e.g., oxidation at the 4-oxo group) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized systematically?

  • Methodology : Begin with cyclocondensation of 3,5-dimethylpyrazole with cyclopenta[d]pyrimidin-4-one precursors under reflux conditions using 1,4-dioxane as a solvent (common in pyrimidine synthesis) . Optimize parameters (temperature, catalyst loading, stoichiometry) via statistical Design of Experiments (DoE), such as factorial designs, to minimize trial-and-error approaches. For example, a central composite design can identify critical factors affecting yield while reducing experimental runs . Post-synthesis, validate purity via HPLC or NMR, referencing solvent compatibility from separation technology principles .

Q. Which analytical techniques are most robust for characterizing structural integrity and purity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1H/13C NMR to verify substituent positioning on the pyrimidine and pyrazole rings. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm), optimizing mobile phases (e.g., acetonitrile/water gradients) based on CRDC subclass RDF2050104 (membrane/separations) . Thermal stability can be assessed via differential scanning calorimetry (DSC) to inform storage conditions.

Q. How can solubility and stability profiles be systematically evaluated for biological assay compatibility?

  • Methodology : Screen solvents (DMSO, ethanol, PBS) using shake-flask methods under controlled pH and temperature. Apply Hansen solubility parameters to predict compatibility. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use CRDC subclass RDF2050107 (powder/particle technology) to address crystallinity changes .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) predict reaction pathways or guide derivative design?

  • Methodology : Employ density functional theory (DFT) to model transition states and intermediates in cyclopenta[d]pyrimidine formation. Tools like the IRC (Intrinsic Reaction Coordinate) method can map energy profiles, as demonstrated in ICReDD’s reaction path search workflows . For derivative design, use molecular docking to predict bioactivity (e.g., kinase inhibition) by simulating interactions with ATP-binding pockets, followed by synthesis prioritization via Pareto ranking .

Q. What experimental strategies resolve contradictions in biological activity data across assay models?

  • Methodology : Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding variables (e.g., membrane permeability). Apply multivariate analysis (PCA or PLS regression) to correlate structural features (logP, H-bond donors) with activity discrepancies. Reference CRDC subclass RDF2050112 (reactor design) to ensure assay conditions (stirring rate, temperature) are standardized .

Q. How do catalyst systems (homogeneous vs. heterogeneous) influence reaction selectivity and mechanistic pathways?

  • Methodology : Compare palladium-based homogeneous catalysts (e.g., Pd(PPh3)4) with heterogeneous alternatives (e.g., Pd/C) in cross-coupling steps. Use in situ FTIR or GC-MS to monitor intermediate formation. For mechanistic insights, apply kinetic isotope effects (KIE) studies or Eyring analysis to distinguish rate-limiting steps. CRDC subclass RDF2050103 (chemical engineering design) provides frameworks for scaling optimized conditions .

Q. What role does DoE play in optimizing multi-step synthesis routes for this compound?

  • Methodology : Implement Taguchi arrays to evaluate critical steps (e.g., cyclization, acetylation). For example, a 3^3 factorial design can optimize time (6–12 h), temperature (80–120°C), and catalyst concentration (5–15 mol%). Use ANOVA to identify significant factors and apply response surface methodology (RSM) for non-linear optimization . ICReDD’s feedback loop (experimental → computational → experimental) ensures iterative refinement .

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